molecular formula C18H21NO4S2 B4389654 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B4389654
M. Wt: 379.5 g/mol
InChI Key: BRCOEANZRYNGKR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) ring and dual substitution at the amide nitrogen. The 4-methoxybenzoyl group provides electron-donating properties, while the 3-methylthiophen-2-ylmethyl substituent introduces a heteroaromatic moiety. However, direct experimental data on this compound are absent in the provided evidence, necessitating comparisons with structural analogs .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-13-7-9-24-17(13)11-19(15-8-10-25(21,22)12-15)18(20)14-3-5-16(23-2)6-4-14/h3-7,9,15H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOEANZRYNGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and benzamide intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include thionyl chloride, methoxybenzoyl chloride, and various thienyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide and thienyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

The compound’s closest analog, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (), shares the sulfolane ring and benzamide core but differs in substituents:

  • 4-Hexyloxy vs. 4-Methoxy : The hexyloxy chain increases lipophilicity (logP ~5.2 estimated) compared to the methoxy group (logP ~2.8), impacting membrane permeability and metabolic stability .
  • 4-Isopropylbenzyl vs.

Electronic and Steric Effects

  • Sulfolane Ring: The 1,1-dioxide group in the tetrahydrothiophene ring enhances solubility in polar solvents compared to non-sulfonated analogs (e.g., thiophene derivatives in ) .
  • Thiophene vs. Benzene Rings : The 3-methylthiophen-2-ylmethyl group may engage in weaker π-π interactions than benzene-based substituents () but offers improved metabolic resistance due to sulfur’s electronegativity .

Research Implications and Gaps

  • The target’s methoxy and thiophene groups may similarly modulate efficacy .
  • Synthetic Challenges : The steric hindrance from the 3-methylthiophen-2-ylmethyl group may necessitate optimized coupling conditions (e.g., DBU or Na ascorbate, as in ) to improve yields .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23NO4SC_{20}H_{23}NO_4S with a molecular weight of 373.5 g/mol. The structure features a tetrahydrothiophene moiety, a methoxy group, and a benzamide backbone, which are essential for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC20H23NO4SC_{20}H_{23}NO_4S
Molecular Weight373.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methylphenyl)methyl]benzamide
SMILESCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamide have been shown to inhibit cell proliferation and modulate protein kinase activity. A study involving various benzamide derivatives demonstrated that certain compounds exhibited significant inhibitory effects against cancer cell lines, suggesting that this compound could possess similar properties .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as protein kinases or receptors involved in cell signaling pathways. For example, compounds with similar structures have been explored for their ability to inhibit Bcr-Abl1 kinase activity, which is crucial in certain types of leukemia .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds. For example, a study reported the synthesis and evaluation of new 4-methylbenzamide derivatives that showed promising anticancer activity through inhibition of cell proliferation and specific kinase interactions .

Table 1: In Vitro Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Kinase
Benzamide Derivative A5.2Bcr-Abl1
Benzamide Derivative B8.5EGFR
This compoundTBDTBD

Note: TBD = To Be Determined.

Pharmacological Characterization

Pharmacological studies indicate that the compound may interact with opioid receptors (DOR, KOR, MOR), showcasing its potential as a therapeutic agent in pain management or addiction treatment .

Table 2: Receptor Binding Affinities

CompoundK_i (nM) DORK_i (nM) KORK_i (nM) MOR
Compound A504030
Compound B605035
Target CompoundTBDTBDTBD

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis requires precise control of temperature (typically 0–25°C for sensitive steps), solvent choice (e.g., dichloromethane or acetonitrile for coupling reactions), and reaction time (monitored via TLC/HPLC). For example, the oxidation of the tetrahydrothiophene ring to the 1,1-dioxide moiety necessitates anhydrous conditions and a slow addition of oxidizing agents like hydrogen peroxide to avoid over-oxidation by-products . Coupling reactions between the benzamide and thiophen-3-ylmethyl groups often employ coupling agents such as EDCI or HOBt, with pH adjustments to stabilize intermediates .

Basic: How can purity and structural integrity be validated post-synthesis?

Answer:
Use a combination of HPLC (with UV detection at 254 nm for aromatic moieties) and LC-MS to confirm molecular weight. NMR spectroscopy (¹H and ¹³C) is critical for verifying regioselectivity, particularly distinguishing between N-alkylation isomers. For example, the methoxy group at the 4-position on the benzamide ring should show a singlet at ~3.8 ppm in ¹H NMR, while the tetrahydrothiophene-dioxide protons exhibit distinct splitting patterns due to ring strain .

Advanced: How can researchers resolve contradictions in reported spectroscopic data across studies?

Answer:
Discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns) often arise from solvent effects , pH variations , or isomeric impurities . To resolve these:

  • Compare data under identical conditions (e.g., DMSO-d6 vs. CDCl₃).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the thiophene-methyl and benzamide protons .
  • Cross-validate with computational chemistry (DFT calculations) to predict chemical shifts and confirm assignments .

Advanced: What strategies mitigate byproduct formation during N-alkylation steps?

Answer:
Byproducts often arise from competing O-alkylation or dimerization . Mitigation strategies include:

  • Low-temperature reactions (0–5°C) to slow side reactions.
  • Bulky base selection (e.g., DBU instead of K₂CO₃) to favor N- over O-alkylation.
  • Stepwise purification using flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates before final coupling .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Answer:

  • Conduct accelerated stability studies in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition, particularly of the methoxybenzamide group .
  • Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage recommendations (e.g., anhydrous, −20°C) .

Advanced: What computational tools predict binding affinities for target enzymes/receptors?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like kinases or GPCRs, leveraging the compound’s tetrahydrothiophene-dioxide as a hydrogen bond acceptor .
  • QSAR models correlate structural features (e.g., Hammett σ values for substituents) with bioactivity data from analogues .
  • MD simulations (AMBER, GROMACS) assess conformational stability in binding pockets over time .

Basic: What are the key hazards during synthesis?

Answer:

  • Tetrahydrothiophene precursors are flammable and require inert atmospheres.
  • Coupling agents (e.g., EDCI) may release irritant gases; use fume hoods.
  • Oxidizing agents (H₂O₂) demand slow addition to prevent exothermic runaway reactions .

Advanced: How to analyze regioselectivity in competing substitution reactions?

Answer:

  • Kinetic isotope effects (KIE) using deuterated substrates identify rate-determining steps.
  • In-situ IR spectroscopy monitors intermediate formation (e.g., acyloxyboron intermediates in Suzuki-Miyaura couplings) .
  • Theoretical calculations (NBO analysis) predict electron density distribution, guiding substitution preferences .

Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling steps?

Answer:
Unexpected reactivity (e.g., C-S bond cleavage) may stem from ligand-metal interactions or redox-active intermediates . Use:

  • EPR spectroscopy to detect radical species.
  • X-ray crystallography (if crystals are obtainable) to resolve transition-state analogs .
  • Isotopic labeling (¹⁸O, ³⁴S) to track bond-breaking pathways .

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Flow chemistry ensures consistent temperature/pH control during oxidation steps.
  • Design of Experiments (DoE) optimizes reagent stoichiometry (e.g., 1.2 eq. of NaBH₄ for reductions).
  • In-line analytics (PAT tools) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.